4-(Chloromethyl)-2-(trifluoromethyl)pyridine
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Overview
Description
4-(Chloromethyl)-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 4-position and a trifluoromethyl group at the 2-position
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Trifluoromethylated compounds are known to interact with carbon-centered radical intermediates .
Biochemical Pathways
Trifluoromethylated compounds are known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
Trifluoromethylated compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine are intriguing. It has been found to interact with various enzymes and proteins . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions are still being explored.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully characterized. It is believed that the compound’s effects may change over time, potentially involving aspects of stability, degradation, and long-term effects on cellular function . More in-depth studies are required to confirm these findings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally understood that dosage can significantly impact the observed effects, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways . It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels. The specifics of these interactions and their implications are still being studied.
Transport and Distribution
It is believed that the compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)pyridine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a pyridine ring. One common method involves the chloromethylation of 2-(trifluoromethyl)pyridine using formaldehyde and hydrochloric acid under acidic conditions. Another approach is the direct trifluoromethylation of 4-(chloromethyl)pyridine using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thioethers, and alkylated pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Difluoromethyl and monofluoromethyl derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine
- 4-(Chloromethyl)pyridine
- 2-(Chloromethyl)-4-(trifluoromethyl)pyridine
Uniqueness
4-(Chloromethyl)-2-(trifluoromethyl)pyridine is unique due to the simultaneous presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further functionalization .
Properties
IUPAC Name |
4-(chloromethyl)-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-5-1-2-12-6(3-5)7(9,10)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIMSDQEIAGDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027545-48-7 |
Source
|
Record name | 4-(chloromethyl)-2-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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